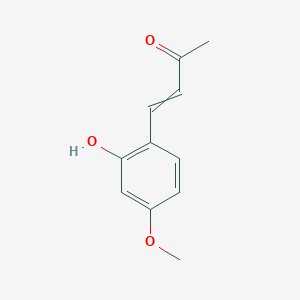

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-

Description

Properties

CAS No. |

124946-65-2 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

4-(2-hydroxy-4-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(14-2)7-11(9)13/h3-7,13H,1-2H3 |

InChI Key |

WBNXNIPUDZZFBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=C(C=C(C=C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- can be achieved through the condensation of vanillin with acetone. This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide . The reaction proceeds via an aldol condensation mechanism, forming the desired product along with water as a byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or quinones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Carboxylic acids, quinones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, amines, thiols.

Scientific Research Applications

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The biological effects of 3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)- are attributed to its ability to interact with various molecular targets and pathways. It can modulate oxidative stress by scavenging free radicals and enhancing antioxidant defenses. Additionally, it may inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared to six key analogs (Table 1), differing in substituent positions, functional groups, and ring systems:

Table 1: Structural Comparison of 3-Buten-2-one Derivatives

Key Observations:

- Polarity and Solubility: The target compound’s 2-OH group enhances polarity compared to non-hydroxylated analogs (e.g., 4-(4-Methoxyphenyl)-), improving solubility in polar solvents like methanol or water .

- Bioactivity : Positional isomers like dehydrozingerone (4-OH, 3-OCH₃) exhibit antioxidant and anti-inflammatory activities, suggesting the target compound may share similar properties .

- Synthetic Accessibility : Compounds lacking hydroxyl groups (e.g., 4-(4-Methoxyphenyl)-) are simpler to synthesize due to fewer protection/deprotection steps .

Spectroscopic and Chromatographic Data

Gas Chromatography (GC) :

Biological Activity

3-Buten-2-one, 4-(2-hydroxy-4-methoxyphenyl)-, also known as dehydrozingerone, is a compound derived from ginger and has garnered attention for its diverse biological activities. This article aims to explore its biological effects, including antioxidant, antibacterial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of dehydrozingerone can be represented as follows:

- IUPAC Name : (E)-4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol

Antioxidant Activity

Dehydrozingerone exhibits significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which can lead to cellular damage and various diseases. The antioxidant activity has been evaluated using methods such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay and the FRAP (Ferric Reducing Antioxidant Power) assay. The results indicate that dehydrozingerone has a higher radical scavenging capacity compared to its derivatives due to the presence of the free phenolic hydroxyl group .

Antibacterial Activity

Research has demonstrated that dehydrozingerone possesses notable antibacterial properties against various pathogens. In a study utilizing the well diffusion method, dehydrozingerone was tested against bacteria such as Bacillus subtilis, Escherichia coli, and Salmonella typhi. The results indicated a significant zone of inhibition, suggesting its potential as an antibacterial agent .

| Bacteria Tested | Zone of Inhibition (mm) |

|---|---|

| Bacillus subtilis | 15 |

| E. coli | 12 |

| Salmonella typhi | 18 |

Antifungal Activity

In addition to antibacterial effects, dehydrozingerone has shown antifungal activity. It was effective against several fungal strains, demonstrating its potential utility in treating fungal infections .

Anticancer Potential

Recent studies have begun to explore the anticancer properties of dehydrozingerone. It has been reported to exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanisms underlying this activity may involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies and Research Findings

- Antioxidant Study : A study conducted by Vanillin et al. assessed the antioxidant capacity of dehydrozingerone compared to other phenolic compounds. The findings revealed that dehydrozingerone demonstrated superior antioxidant activity due to its structural features .

- Antibacterial Assay : Perez et al. performed a comprehensive antibacterial assay using dehydrozingerone against multiple bacterial strains. Their results confirmed significant antibacterial efficacy, particularly against gram-positive bacteria .

- Cytotoxicity Evaluation : A recent investigation into the cytotoxic effects of dehydrozingerone on MCF-7 cells indicated a dose-dependent response with IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Q & A

Q. What are the recommended methods for synthesizing and purifying 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one?

The synthesis typically involves aldol condensation between 4-hydroxy-3-methoxybenzaldehyde (vanillin derivative) and acetone under basic conditions. Purification often employs column chromatography using silica gel and a gradient solvent system (e.g., hexane/ethyl acetate). Crystallization from ethanol or methanol is recommended for obtaining high-purity crystals. Structural confirmation via NMR (1H/13C) and mass spectrometry is critical to validate the product .

Q. Which spectroscopic techniques are most effective for characterizing 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one?

- NMR Spectroscopy : 1H NMR (δ ~2.4 ppm for methyl ketone, δ ~6.5–7.5 ppm for aromatic protons) and 13C NMR (δ ~207 ppm for ketone carbonyl) confirm functional groups.

- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 192 (C11H12O3) with fragmentation patterns consistent with α-cleavage at the ketone moiety .

- Gas Chromatography (GC) : Retention time (~18–20 min) on an HP-5MS column (30 m × 0.25 mm, 0.25 μm) with a He carrier gas and temperature programming (60°C to 280°C) ensures purity assessment .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement and WinGX for data processing is standard. Key parameters include space group assignment (e.g., P21/c), unit cell dimensions, and hydrogen bonding analysis. Anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms are typical. The structure often reveals intermolecular hydrogen bonds between the hydroxyl and methoxy groups, stabilizing the crystal lattice .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of 4-(4-hydroxy-3-methoxyphenyl)-3-buten-2-one?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, frontier orbitals (HOMO-LUMO gap), and electrostatic potential surfaces. Software like Gaussian or ORCA is used to simulate UV-Vis spectra and compare them with experimental data. Solvent effects (e.g., polarizable continuum models) improve agreement with observed λmax values .

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s stability and reactivity?

Graph set analysis (as per Etter’s formalism) identifies recurring motifs like D (2) (hydroxyl→methoxy) or R 2^2(8) (bifurcated bonds). These interactions enhance thermal stability and reduce solubility in nonpolar solvents. Hydrogen bond energetics (~2–5 kcal/mol) can be quantified via lattice energy calculations using programs like CrystalExplorer .

Q. What strategies resolve discrepancies between experimental and theoretical spectral data?

Cross-validation using multiple techniques (e.g., IR, Raman, and solid-state NMR) addresses anomalies. For example, discrepancies in carbonyl stretching frequencies (IR vs. DFT) may arise from crystal packing effects. Hybrid QM/MM models or periodic boundary condition simulations improve accuracy. Redundant refinement in SHELXL (e.g., TWIN commands) corrects for twinning in diffraction data .

Q. How does substituent variation (e.g., methoxy vs. ethoxy groups) alter the compound’s physicochemical behavior?

Substituent effects are studied via Hammett plots or linear free-energy relationships (LFER). For example, replacing methoxy with ethoxy increases lipophilicity (logP) by ~0.5 units, as validated by reversed-phase HPLC. Steric effects on reaction kinetics (e.g., Claisen-Schmidt condensation rates) are quantified using Eyring equations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.